molecular formula C7H13F3N2 B14815800 {[1-Methyl-2-(trifluoromethyl)pyrrolidin-3-yl]methyl}amine

{[1-Methyl-2-(trifluoromethyl)pyrrolidin-3-yl]methyl}amine

Cat. No.: B14815800
M. Wt: 182.19 g/mol
InChI Key: GYHWIZYKSBGCGR-UHFFFAOYSA-N
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Description

{[1-Methyl-2-(trifluoromethyl)pyrrolidin-3-yl]methyl}amine is a compound that features a pyrrolidine ring substituted with a trifluoromethyl group and a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-Methyl-2-(trifluoromethyl)pyrrolidin-3-yl]methyl}amine typically involves the construction of the pyrrolidine ring followed by the introduction of the trifluoromethyl and methylamine groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable amine and a trifluoromethyl ketone, the pyrrolidine ring can be formed through a cyclization reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

{[1-Methyl-2-(trifluoromethyl)pyrrolidin-3-yl]methyl}amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

{[1-Methyl-2-(trifluoromethyl)pyrrolidin-3-yl]methyl}amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of {[1-Methyl-2-(trifluoromethyl)pyrrolidin-3-yl]methyl}amine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, influencing their activity. The pyrrolidine ring provides structural stability and contributes to the compound’s overall bioactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{[1-Methyl-2-(trifluoromethyl)pyrrolidin-3-yl]methyl}amine is unique due to the combination of the trifluoromethyl group and the pyrrolidine ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for research and development .

Properties

Molecular Formula

C7H13F3N2

Molecular Weight

182.19 g/mol

IUPAC Name

[1-methyl-2-(trifluoromethyl)pyrrolidin-3-yl]methanamine

InChI

InChI=1S/C7H13F3N2/c1-12-3-2-5(4-11)6(12)7(8,9)10/h5-6H,2-4,11H2,1H3

InChI Key

GYHWIZYKSBGCGR-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(C1C(F)(F)F)CN

Origin of Product

United States

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